Quinacrine mustard

Neurochemistry Synaptosome Calcium Uptake

Researchers requiring sequence-specific DNA alkylation face limited options-generic mustards cannot replicate the dual intercalating-alkylating mechanism of quinacrine mustard (QM). QM uniquely targets 5′-GT-3′ motifs and contiguous guanine runs, enabling applications where simple alkylators fail. • 100-200× greater chromosome staining potency vs. quinacrine-the cost-effective reagent for Q-banding and karyotyping. • Selective, irreversible inactivator of T. cruzi trypanothione reductase (2:1 binding; 2.7 Å structural data); no activity against human glutathione reductase. • Induces single-strand DNA breaks distinct from other mustards-validated control for base excision and SSB repair studies. Supplied with full analytical documentation; cold-chain shipping ensures reagent integrity.

Molecular Formula C23H29Cl4N3O
Molecular Weight 505.3 g/mol
CAS No. 64046-79-3
Cat. No. B1202113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine mustard
CAS64046-79-3
SynonymsAcrichine Yperite
Mustard, Quinacrine
Quinacrine Mustard
Yperite, Acrichine
Molecular FormulaC23H29Cl4N3O
Molecular Weight505.3 g/mol
Structural Identifiers
SMILESCC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl
InChIInChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H
InChIKeyGBQNIQYUTXKVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinacrine Mustard: Technical Baseline & Identity


Quinacrine mustard (QM), formally N¹,N¹-bis(2-chloroethyl)-N⁴-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine, is a nitrogen mustard derivative of the acridine compound quinacrine [1]. Characterized by a bis-(2-chloroethyl)amine moiety, it functions as a bifunctional alkylating agent and fluorescent intercalator [1]. This dual chemical functionality distinguishes it from simple intercalating dyes and from non-aromatic alkylating agents, underpinning its specific utility in cytogenetics (Q-banding), targeted enzyme inactivation, and studies of DNA sequence selectivity [2][3].

Quinacrine Mustard: Why Substitution Fails


The substitution of quinacrine mustard with its parent compound quinacrine or other nitrogen mustards (e.g., uracil mustard, mechlorethamine) is not scientifically valid due to profound differences in DNA sequence targeting, mutation induction, and irreversibility of binding [1][2]. For instance, QM exhibits a unique preference for alkylating specific DNA motifs (5′-GT-3′) and contiguous guanine runs, which is not observed with quinacrine or even other mustards like uracil mustard [1]. Furthermore, its reactive mustard group enables irreversible covalent labeling and enzyme inactivation (e.g., Trypanosoma cruzi trypanothione reductase) and irreversible functional effects (e.g., Ca²⁺ uptake) where quinacrine or non-reactive intercalators fail [3][4][5]. Consequently, generic substitution introduces uncontrolled experimental variables and can lead to entirely divergent or null experimental outcomes.

Quinacrine Mustard: Comparative Evidence


Irreversible Calcium Uptake Inhibition vs. Quinacrine

Quinacrine mustard's alkylating capability confers irreversible functional inhibition that its parent compound, quinacrine, cannot achieve. In a direct head-to-head comparison, both compounds initially inhibited depolarization-induced calcium uptake in rat brain synaptosomes to a similar extent. However, after a washing step to remove unbound and reversibly bound drug, the inhibitory effect of quinacrine was reduced by 70%, whereas the inhibition by quinacrine mustard was completely unaffected [1]. This irreversibility is due to the covalent attachment of QM to target proteins in the synaptic membrane, specifically labeling proteins of ~37 and ~32 kDa [1].

Neurochemistry Synaptosome Calcium Uptake Irreversible Inhibition Membrane Labeling

Chromosome Staining Efficiency vs. Quinacrine

In a landmark study, the optimal working concentration for fluorescent chromosome labeling was determined to be two orders of magnitude lower for quinacrine mustard than for its parent analog, quinacrine. The optimum concentration for producing distinct Q-banding patterns was 50 μg/mL for quinacrine mustard, compared to 5-10 mg/mL for quinacrine [1]. This represents a 100- to 200-fold higher potency, which translates directly to reduced reagent consumption and potentially lower background fluorescence in staining protocols.

Cytogenetics Chromosome Banding Q-banding Fluorescence Microscopy DNA Staining

DNA Alkylation Selectivity vs. Other Mustards

Unlike other nitrogen mustards, which primarily target runs of contiguous guanines, quinacrine mustard exhibits a uniquely enhanced and divergent sequence preference for alkylation. A Maxam-Gilbert-type analysis revealed that QM has a uniquely enhanced reaction at 5'-GT-3' sequences. Additionally, while it also alkylates guanine runs, it does so to a greater extent than other mustards like uracil mustard (UM) and mechlorethamine [1]. This contrasts starkly with UM, which shows little preference for guanine runs but enhanced reaction at 5'-PyGC-3' motifs [1].

DNA Alkylation Sequence Selectivity Molecular Pharmacology Cancer Research Nitrogen Mustard

DNA Single-Strand Break Induction

The pharmacokinetics of DNA lesion formation and removal differ substantially among nitrogen mustards. In a comparative study in mouse L1210 leukemia cells, quinacrine mustard (QM) was the only agent among five tested (including mechlorethamine, L-PAM, uracil mustard, and 6-methyl-UM) that produced a high and quantifiable level of DNA single-strand breaks (SSB) [1]. The SSB induction by QM was so extensive that it precluded the accurate quantitation of DNA interstrand crosslinks (ISC), which is the primary cytotoxic lesion for the other mustards [1].

DNA Damage Single-Strand Breaks Alkaline Elution Comparative Toxicology L1210 Cells

Selective Trypanothione Reductase Inactivation

Quinacrine mustard acts as a selective active-site probe for the parasitic enzyme trypanothione reductase (TryR) from Trypanosoma cruzi. It irreversibly inactivates T. cruzi TryR but does not inactivate the human equivalent enzyme, glutathione reductase (GR) [1]. This time-dependent inactivation proceeds with a stoichiometry of two inhibitors bound per enzyme monomer [1]. The crystal structure of the TryR-QM adduct, determined at 2.7 Å resolution, revealed the molecular basis for this selectivity and the binding interactions of the two stacked inhibitor molecules [1].

Trypanothione Reductase Enzyme Inactivation Chagas Disease Drug Target Structural Biology

Chlorophyllin Sequestration Susceptibility

The heterocyclic aromatic structure of quinacrine mustard confers a distinct property not shared by all alkylating agents: the ability to be sequestered and inactivated by chlorophyllin (CHL). In a comparative study on human HL-60 and MCF-7 cells, the simultaneous addition of 0.22 M CHL virtually abolished the cytostatic and cytotoxic effects of quinacrine mustard (QM) [1]. In stark contrast, CHL had no protective effect against the non-aromatic alkylating agent nitrogen mustard (NM, mechlorethamine), which exerted similar baseline effects [1]. This difference is attributed to the ability of CHL to form stacked complexes with aromatic molecules like QM [1].

Mutagen Chlorophyllin Chemoprotection Drug Sequestration Aromatic Compound

Quinacrine Mustard: Research Applications


Q-Banding Cytogenetics

Based on its demonstrated 100- to 200-fold higher potency for chromosome staining compared to quinacrine, QM is the reagent of choice for cost-effective and robust Q-banding [1]. This technique is essential for producing reproducible fluorescent banding patterns to identify individual chromosomes, detect structural abnormalities (e.g., translocations, deletions), and construct karyotypes in both clinical cytogenetics and plant/animal genetics research [2].

Sequence-Selective DNA Alkylation Tool

QM is not a generic alkylator. Its procurement is justified for studies requiring a tool with a well-defined DNA sequence selectivity profile (preference for 5′-GT-3′ and guanine runs) that differs from other mustards like uracil mustard and mechlorethamine [1]. Furthermore, as the only mustard in a comparative study to induce significant single-strand breaks in L1210 cells, QM serves as a unique control for investigating specific DNA repair pathways (e.g., base excision repair, single-strand break repair) and the biological consequences of SSBs [2].

Covalent Enzyme Labeling & Active-Site Mapping

For investigations of enzyme mechanisms or protein interactions, QM provides a specific advantage over non-alkylating analogs like quinacrine. Its alkylating mustard group allows for irreversible covalent labeling of specific proteins, as evidenced by its labeling of ~37 and ~32 kDa proteins in synaptic membranes [1] and the β-subunit of mitochondrial F1-ATPase [2]. This property is invaluable for identifying drug binding sites, studying irreversible functional inhibition (e.g., of Ca²⁺ uptake or trypanothione reductase), and mapping protein active sites via structural biology [3].

Trypanothione Reductase Targeting

QM is a validated and selective covalent inactivator of the critical T. cruzi enzyme trypanothione reductase, with no effect on its human counterpart glutathione reductase [1]. This makes QM a valuable tool compound for structure-activity relationship (SAR) studies and as a template for designing new, selective inhibitors against Chagas disease, leveraging its known 2:1 binding stoichiometry and high-resolution structural data (2.7 Å) of the enzyme-inhibitor adduct [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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